2-Chloroimidazo[1,2-a]pyridine chemical properties and structure
2-Chloroimidazo[1,2-a]pyridine chemical properties and structure
An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine: Structure, Properties, and Synthetic Utility
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its presence in a multitude of biologically active compounds and clinically approved drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The structural rigidity, aromatic nature, and specific spatial arrangement of hydrogen bond donors and acceptors allow this scaffold to interact with a wide array of biological targets.
Within this important class of molecules, 2-Chloroimidazo[1,2-a]pyridine serves as a pivotal synthetic intermediate. Its unique electronic properties and the strategic placement of a reactive chlorine atom make it an exceptionally versatile building block for the synthesis of diverse molecular libraries. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and its crucial role in the development of novel therapeutic agents for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
Core Structure and Electronic Profile
2-Chloroimidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle, formed by the fusion of an imidazole ring and a pyridine ring.[5] The molecule is planar, a key feature for its interaction with biological macromolecules, and adheres to Hückel's criteria for aromaticity with a delocalized π-electron system across both rings.[6]
The nitrogen atom at position 1 (N1) is a pyridine-like nitrogen, with its lone pair of electrons residing in an sp² hybrid orbital within the plane of the ring, not contributing to the aromatic system.[6] Conversely, the nitrogen at position 4 (N4) is a pyrrole-like bridgehead nitrogen. The presence of these nitrogen atoms, along with the electron-withdrawing chlorine atom at the C2 position, creates a distinct electronic landscape that dictates the molecule's reactivity and physical properties.
Caption: Atomic numbering of the 2-Chloroimidazo[1,2-a]pyridine scaffold.
Physicochemical and Spectroscopic Data
The fundamental properties of 2-Chloroimidazo[1,2-a]pyridine are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[7] |
| Molecular Weight | 152.58 g/mol | PubChem[7][8] |
| Monoisotopic Mass | 152.0141259 Da | PubChem[7][9] |
| CAS Number | 3999-05-1 | PubChem[7][10] |
| IUPAC Name | 2-chloroimidazo[1,2-a]pyridine | PubChem[7] |
| SMILES | C1=CC2=NC(=CN2C=C1)Cl | PubChem[7] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[10] |
| Predicted XlogP | 2.7 | PubChem[7] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the five protons on the bicyclic system. The chemical shifts and coupling patterns are characteristic of the imidazo[1,2-a]pyridine core and can be used to confirm its structure and purity.
-
¹³C NMR: The carbon NMR spectrum will display seven signals for the carbon atoms of the heterocyclic core. The C2 carbon, bonded to the chlorine atom, will have a characteristic chemical shift influenced by the electronegativity of the halogen.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing definitive confirmation of its elemental composition.
Crystal Structure Insights
Part 2: Synthesis and Chemical Reactivity
General Synthetic Approach
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry. One of the most common methods involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. More contemporary methods, including copper-catalyzed and multicomponent reactions, have expanded the synthetic toolkit, allowing for the construction of highly functionalized analogues under mild conditions.[4][14][15]
The introduction of the 2-chloro substituent can be achieved through various chlorinating agents, often acting on a corresponding 2-hydroxy or 2-amino precursor.
Caption: A generalized workflow for the synthesis of 2-Chloroimidazo[1,2-a]pyridine.
Key Chemical Reactivity
The synthetic value of 2-Chloroimidazo[1,2-a]pyridine stems from its predictable and versatile reactivity. The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen (N1) and the chlorine substituent, makes it highly susceptible to nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SₙAr) at C2: This is the most important reaction pathway. The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is the cornerstone of its use in combinatorial chemistry and drug discovery for creating libraries of analogues with diverse functionalities at the C2 position.
-
Electrophilic Substitution at C3: The C3 position is the most electron-rich carbon in the imidazole portion of the scaffold, making it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond at the C2 position is amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds and the attachment of complex molecular fragments.
Caption: Primary sites of reactivity on the 2-Chloroimidazo[1,2-a]pyridine scaffold.
Part 3: Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and the 2-chloro derivative is a key player in this field. Its derivatives have been investigated for a vast range of therapeutic applications.[1][16]
Role as a Versatile Synthetic Scaffold
The ability to easily displace the 2-chloro group allows chemists to use this molecule as a template. By reacting it with a diverse set of nucleophiles or coupling partners, researchers can rapidly generate large libraries of compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where modifications at the C2 position are systematically evaluated to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, different amine headgroups can be introduced at C2 to probe interactions with specific amino acid residues in the enzyme's active site.[17]
Spectrum of Biological Activities
Derivatives synthesized from 2-Chloroimidazo[1,2-a]pyridine have demonstrated a wide array of potent biological activities:
-
Antituberculosis Agents: Several imidazo[1,2-a]pyridine analogues have shown significant activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[3]
-
Anticancer Therapy: This scaffold is prevalent in the design of inhibitors for various protein kinases, such as PDGFR, CDK, VEGFR, and PI3K, which are critical targets in oncology.[16][17]
-
Antikinetoplastid Agents: Chalcone conjugates derived from the imidazo[1,2-a]pyridine core have been synthesized and evaluated for their activity against parasites like Trypanosoma and Leishmania.[18]
-
CNS Agents: While the parent scaffold is found in anxiolytic and hypnotic drugs, new derivatives are continuously being explored for various central nervous system disorders.[4]
Part 4: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloroimidazo[1,2-a]pyridine is associated with the following hazards:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container as recommended.[10]
Conclusion
2-Chloroimidazo[1,2-a]pyridine is more than just a chemical compound; it is a powerful tool in the arsenal of medicinal chemists. Its stable, aromatic core provides a rigid framework, while its highly reactive C2-chloro group offers a gateway to immense chemical diversity. The proven track record of the imidazo[1,2-a]pyridine scaffold in approved drugs, combined with the synthetic versatility of this chlorinated intermediate, ensures its continued importance in the quest for novel and effective therapies for a wide range of human diseases.
References
-
PubChem. 2-Chloroimidazo[1,2-a]pyridine | C7H5ClN2 | CID 2113972. Available from: [Link]
-
PubChem. 2-Chloroimidazo(1,2-a)pyridine-3-carbaldehyde | C8H5ClN2O | CID 2064134. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
IUCr Journals. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
PubMed. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Available from: [Link]
-
PubChemLite. 2-chloroimidazo[1,2-a]pyridine (C7H5ClN2). Available from: [Link]
-
ResearchGate. The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]
-
Chemical-Suppliers. 3-Chloroimidazo[1,2-a]pyridine | CAS 5315-73-1. Available from: [Link]
-
NIH. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Available from: [Link]
-
NIH. Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. Available from: [Link]
-
ChemRxiv. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
-
NIH. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
-
PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available from: [Link]
-
ChemRxiv. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
NIH. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. Available from: [Link]
-
Nanomaterials Chemistry. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available from: [Link]
-
ResearchGate. Structure of imidazo[1,2-a]pyridine and numbering of atoms. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Chloroimidazo[1,2-a]pyridine | C7H5ClN2 | CID 2113972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synchem.de [synchem.de]
- 9. PubChemLite - 2-chloroimidazo[1,2-a]pyridine (C7H5ClN2) [pubchemlite.lcsb.uni.lu]
- 10. 3999-05-1|2-Chloroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
